

A Comprehensive Technical Guide to 3-Oxocyclopentanecarboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-3-Oxocyclopentanecarboxylic acid

Cat. No.: B1299900

[Get Quote](#)

This technical guide provides an in-depth overview of 3-oxocyclopentanecarboxylic acid, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its chemical identity, properties, and applications.

Chemical Identity and Synonyms

3-Oxocyclopentanecarboxylic acid is a well-characterized organic compound with a cyclopentane ring functionalized with both a ketone and a carboxylic acid. This unique structure makes it a versatile building block in the synthesis of more complex molecules. The primary identifier for this compound is its CAS Registry Number: 98-78-2.^{[1][2][3]} Its IUPAC name is 3-oxocyclopentane-1-carboxylic acid.^{[1][2]}

The compound is also known by a variety of synonyms, which are frequently encountered in chemical literature and commercial catalogs. Understanding these alternative names is crucial for comprehensive literature searches and procurement.

Table 1: Synonyms and Identifiers for 3-Oxocyclopentanecarboxylic Acid

Type	Identifier
IUPAC Name	3-oxocyclopentane-1-carboxylic acid[1][2]
CAS Registry Number	98-78-2[1][2][3]
Common Synonyms	3-ketocyclopentanecarboxylic acid[1][2], cyclopentanone-3-carboxylic acid[2], 3-Oxo- cyclopentane-carboxylic acid[3]
ChEBI ID	CHEBI:71213[1][2]
PubChem CID	227798[1]
MDL Number	MFCD01320173[1][3]

In addition to the racemic mixture, the stereoisomers of 3-oxocyclopentanecarboxylic acid are also of significant interest, particularly in asymmetric synthesis.

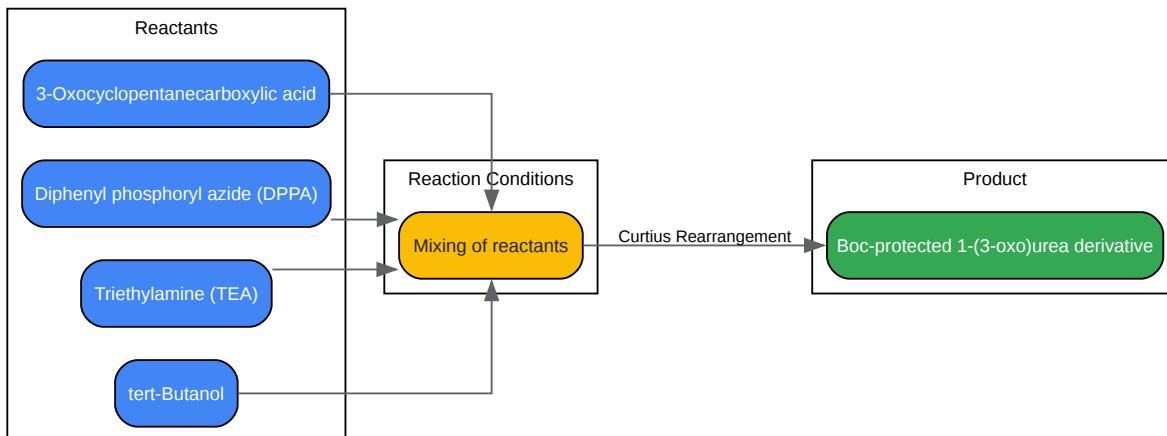
Table 2: Identifiers for Stereoisomers of 3-Oxocyclopentanecarboxylic Acid

Isomer	CAS Registry Number	IUPAC Name	PubChem CID
(S)-enantiomer	71830-06-3[1][4]	(1S)-3-oxocyclopentane-1-carboxylic acid[4]	854143[4]
(R)-enantiomer	13012-38-9[5]	(1R)-3-oxocyclopentane-1-carboxylic acid[5]	854144[5]

Physicochemical Properties

The physical and chemical properties of 3-oxocyclopentanecarboxylic acid are essential for its handling, storage, and application in chemical reactions. The compound is a white to almost white solid, typically in powder or crystalline form.[1]

Table 3: Physicochemical Data for 3-Oxocyclopentanecarboxylic Acid


Property	Value
Molecular Formula	C ₆ H ₈ O ₃ [1] [2] [3] [4] [5]
Molecular Weight	128.13 g/mol [1] [2] [3] [5]
Melting Point	59-62 °C [1] [6] [7]
Boiling Point	150 °C at 1.5 mmHg [1] [7]
Density	1.314±0.06 g/cm ³ (Predicted) [1] [7]
Flash Point	149.9±22.4 °C [6]
pKa	4.62±0.20 (Predicted) [7]

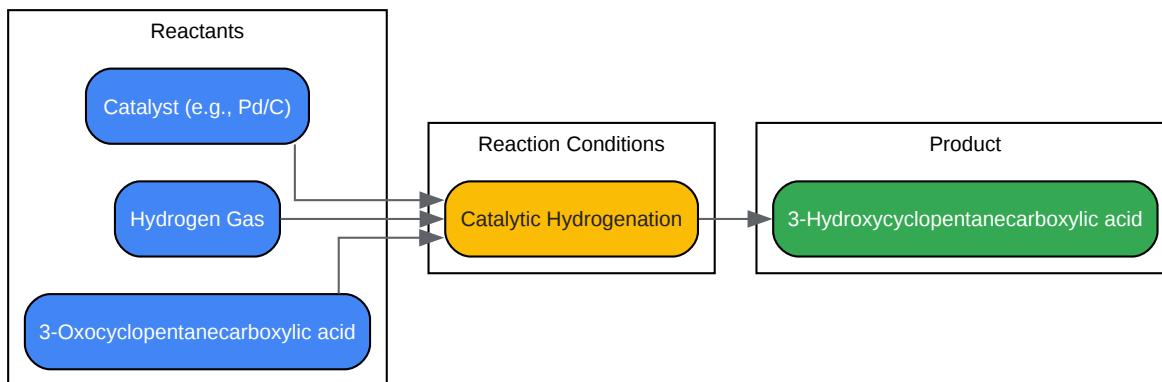
Experimental Protocols

Curtius Rearrangement to Boc-Protected 1-(3-oxo)urea Derivatives

3-Oxocyclopentanecarboxylic acid can be converted to the corresponding Boc-protected 1-(3-oxo)urea derivative through a Curtius rearrangement.[\[1\]](#)[\[8\]](#)[\[9\]](#) This reaction is valuable for introducing a protected amine functionality.

Experimental Workflow:

[Click to download full resolution via product page](#)


Caption: Workflow for the Curtius rearrangement of 3-oxocyclopentanecarboxylic acid.

Detailed Methodology: In a suitable reaction vessel, 3-oxocyclopentanecarboxylic acid is dissolved in tert-butanol. To this solution, triethylamine and diphenyl phosphoryl azide are added. The reaction mixture is then heated to initiate the Curtius rearrangement, leading to the formation of the corresponding isocyanate intermediate, which is subsequently trapped by tert-butanol to yield the Boc-protected 1-(3-oxo)urea derivative. The product can be isolated and purified using standard techniques such as column chromatography.[8][9]

Preparation of 3-Hydroxycyclopentanecarboxylic Acid via Hydrogenation

A common application of 3-oxocyclopentanecarboxylic acid is its reduction to 3-hydroxycyclopentanecarboxylic acid.[8][9] This transformation is typically achieved through catalytic hydrogenation.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the hydrogenation of 3-oxocyclopentanecarboxylic acid.

Detailed Methodology: 3-Oxocyclopentanecarboxylic acid is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel. A catalytic amount of a hydrogenation catalyst, for example, palladium on carbon (Pd/C), is added to the solution. The vessel is then purged with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere, often with stirring, until the starting material is consumed. The catalyst is subsequently removed by filtration, and the solvent is evaporated to yield 3-hydroxycyclopentanecarboxylic acid.

Biological Relevance and Applications

While primarily known as a synthetic intermediate, 3-oxocyclopentanecarboxylic acid and its derivatives are of interest in biochemical research. It is recognized by the Chemical Entities of Biological Interest (ChEBI) database, indicating its relevance in biological contexts.^[1] Specifically, it has been used as a substrate in studies of biohydroxylation reactions utilizing mutants of cytochrome P450 BM-3.^{[7][9]} This highlights its potential use in biocatalysis and the enzymatic synthesis of chiral compounds.

The structural motif of a substituted cyclopentane is present in numerous biologically active molecules, including prostaglandins and certain natural products. Therefore, 3-

oxocyclopentanecarboxylic acid serves as a valuable starting material for the synthesis of these and other pharmacologically relevant compounds.

Safety and Handling

3-Oxocyclopentanecarboxylic acid is classified as an irritant.[2][7] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be stored in a cool, dry place in a tightly sealed container under an inert atmosphere.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Oxocyclopentanecarboxylic acid (98-78-2) for sale [vulcanchem.com]
- 2. 3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. (S)-3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 854143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 854144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Oxocyclopentanecarboxylic acid | CAS#:98-78-2 | Chemsoc [chemsoc.com]
- 7. chembk.com [chembk.com]
- 8. 3-Oxocyclopentanecarboxylic acid | 98-78-2 [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 3-Oxocyclopentanecarboxylic acid - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Oxocyclopentanecarboxylic Acid and Its Analogs]. BenchChem, [2026]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1299900#synonyms-for-3-oxocyclopentanecarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com